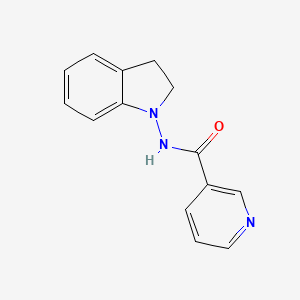![molecular formula C12H16N2OS B11872845 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the tert-butylthio and methoxy groups on the imidazo[1,2-a]pyridine scaffold imparts distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the tert-butylthio and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
For example, the imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an α-haloketone. Subsequent introduction of the tert-butylthio group can be achieved through nucleophilic substitution reactions using tert-butylthiol and a suitable leaving group. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the tert-butylthio and methoxy substituents.
6-(tert-Butylthio)imidazo[1,2-a]pyridine: Lacks the methoxy group.
7-Methoxyimidazo[1,2-a]pyridine: Lacks the tert-butylthio group.
Uniqueness
6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the tert-butylthio and methoxy groups, which impart distinct chemical properties and potential biological activities. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H16N2OS |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
6-tert-butylsulfanyl-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H16N2OS/c1-12(2,3)16-10-8-14-6-5-13-11(14)7-9(10)15-4/h5-8H,1-4H3 |
Clé InChI |
VGJPKRKPGIZVND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CN2C=CN=C2C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)


![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)










